molecular formula C8H10N2OS B13314846 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL

Cat. No.: B13314846
M. Wt: 182.25 g/mol
InChI Key: JBCRJEFUTHORRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of 2-aminothiazole with 1,3-dibromopropane in the presence of a base such as triethylamine can yield the desired imidazo[2,1-B][1,3]thiazole scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazo[2,1-B][1,3]thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the reduced form of the imidazo[2,1-B][1,3]thiazole ring.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-ol

InChI

InChI=1S/C8H10N2OS/c11-4-1-2-7-6-10-3-5-12-8(10)9-7/h3,5-6,11H,1-2,4H2

InChI Key

JBCRJEFUTHORRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=CN21)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.